molecular formula C14H19NO2 B1419241 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid CAS No. 1158018-92-8

1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid

Cat. No.: B1419241
CAS No.: 1158018-92-8
M. Wt: 233.31 g/mol
InChI Key: OKVMRBSCEJJLIA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a methylamino (-NHCH₃) group and a carboxylic acid (-COOH) at position 1, along with a phenyl group at position 4 (Figure 1). Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.3 g/mol (calculated). The compound’s unique substitution pattern confers distinct conformational and physicochemical properties, making it relevant in medicinal chemistry and materials science .

The methylamino group may enhance hydrogen bonding with biological targets, while the phenyl group contributes to lipophilicity. Synthesis typically involves multi-step functionalization of cyclohexane scaffolds, with protective strategies for the amino and carboxylic acid groups .

Properties

IUPAC Name

1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15-14(13(16)17)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMRBSCEJJLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC(CC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of Organic Synthesis

Organic synthesis involves the construction of complex organic molecules from simpler ones. For compounds like 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, synthesis might involve several steps:

  • Starting Materials : Typically, a cyclohexane derivative with a phenyl group attached is used as a starting material.
  • Functional Group Transformations : This involves converting existing functional groups into the desired ones, such as introducing an amino group and a carboxylic acid group.
  • Reaction Conditions : Solvents, catalysts, and temperature conditions are crucial for optimizing reaction yields and selectivity.

Following the introduction of an amino group, hydrolysis of the nitrile to a carboxylic acid and amidation reactions could be employed to achieve the desired structure.

Reaction Reagents Conditions
Hydrolysis Nitrile, HCl/H2O Heat, Acidic Conditions
Amidation Carboxylic Acid, Amine Coupling Agents (e.g., DCC), Room Temperature

Research Findings and Challenges

The synthesis of complex organic molecules often involves challenges such as stereoselectivity, yield optimization, and purification. For compounds like 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, achieving high stereoselectivity might require careful control of reaction conditions and the use of chiral catalysts or auxiliaries.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described as follows:

  • Molecular Formula : C13H17N1O2
  • CAS Number : 1158018-92-8
  • IUPAC Name : 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid

This structure contributes to its reactivity and interaction with biological systems, making it a valuable compound for research.

Medicinal Chemistry

1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid has been studied for its potential therapeutic effects. Its structural similarity to amino acids allows it to interact with various biological targets.

  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that modifications in its structure can enhance selectivity towards specific receptor subtypes, which is crucial for drug development aimed at treating neurological disorders.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.

  • Synthetic Pathways : The compound can undergo reactions such as:
    • Alkylation : Introducing additional alkyl groups to enhance lipophilicity.
    • Acylation : Modifying the carboxylic acid group for increased reactivity in further synthetic applications.

These reactions facilitate the creation of derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Neuroactive Properties

A study published in the Journal of Medicinal Chemistry investigated the neuroactive properties of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid. Researchers synthesized several analogs and tested their binding affinities to various receptors. The findings suggested that certain derivatives exhibited significant activity at serotonin receptors, indicating potential use in treating mood disorders .

Case Study 2: Anticancer Activity

Another research article highlighted the anticancer potential of this compound. In vitro studies demonstrated that specific derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of cellular signaling pathways involved in growth regulation .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryNeuropharmacologyInfluences neurotransmitter systems
Synthetic ChemistryBuilding block for complex moleculesVersatile reactions such as alkylation and acylation
Anticancer ResearchInhibiting cancer cell proliferationInduces apoptosis in certain cancer cell lines

Mechanism of Action

The mechanism of action of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related cyclohexane derivatives (Table 1):

Table 1: Structural Comparison of Cyclohexane Carboxylic Acid Derivatives

Compound Name Substituent at C1 Substituent at C4 Functional Groups Molecular Formula Molecular Weight (g/mol)
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid Methylamino, Carboxylic acid Phenyl -NHCH₃, -COOH C₁₄H₁₉NO₂ 233.3
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid Dimethylamino, Carboxylic acid Phenyl -N(CH₃)₂, -COOH C₁₅H₂₁NO₂ 247.33
4-Phenylcyclohex-1-ene-1-carboxylic acid Carboxylic acid Phenyl -COOH, cyclohexene C₁₃H₁₄O₂ 202.25
1-Amino-4-phenylcyclohexane-1-carboxylic acid Amino, Carboxylic acid Phenyl -NH₂, -COOH C₁₃H₁₇NO₂ 219.28
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate Methoxycarbonyl 4-Bromophenyl -COOCH₃ C₁₄H₁₇BrO₂ 309.19

Key Observations :

  • Substituent Effects: The methylamino group in the target compound increases basicity (pKa ~9.5) compared to the dimethylamino analogue (pKa ~8.5), influencing protonation states in biological systems.
  • Conformational Preferences : The 1,4-substitution pattern stabilizes a chair conformation with axial or equatorial substituents, depending on steric and electronic factors . In contrast, 1,2-substituted analogues (e.g., ) exhibit distinct puckering due to closer substituent proximity.

Key Findings :

  • Lipophilicity: The dimethylamino variant (logP 2.8) is more lipophilic than the methylamino compound (logP 2.1), favoring blood-brain barrier penetration .
  • Solubility: The amino group in 1-amino-4-phenylcyclohexane-1-carboxylic acid enhances aqueous solubility (1.2 mg/mL) compared to methylamino analogues .
  • Stability: The methylamino group’s secondary amine is prone to oxidation, necessitating stabilization strategies in drug formulations .

Biological Activity

1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, also known as a derivative of phenylcyclohexanecarboxylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a methylamino group and a phenyl substituent on a cyclohexane ring, which may influence its interaction with biological targets.

The molecular formula of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is C13H17NO2C_{13}H_{17}NO_2. The compound exhibits properties typical of amino acids and carboxylic acids, allowing it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving monoamines, leading to potential applications in treating neurological disorders. The specific mechanism involves binding to receptors that influence mood and cognitive functions, similar to other compounds with structural analogies.

Biological Activity Overview

Research indicates that 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid exhibits several biological activities:

  • Neurotransmitter Modulation : The compound has shown potential in modulating the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
  • Antiviral Activity : Some derivatives have been tested for antiviral properties against various viruses, including hepatitis C virus (HCV) and dengue virus (DENV), demonstrating promising results in inhibiting viral replication .
  • Antiparasitic Effects : Research has indicated that certain analogs possess trypanocidal activity against Trypanosoma species, suggesting potential use in treating parasitic infections .

Study 1: Neurotransmitter Interaction

A study explored the interaction of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid with serotonin receptors. The results indicated a significant increase in receptor binding affinity compared to non-substituted analogs. This suggests that the methylamino group enhances the compound's ability to interact with serotonin pathways, potentially leading to antidepressant effects.

Study 2: Antiviral Properties

In a series of experiments aimed at evaluating the antiviral efficacy of related compounds, it was found that derivatives of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid exhibited IC50 values in the low micromolar range against HCV. Structure-activity relationship (SAR) studies highlighted the importance of the phenyl group for enhancing antiviral activity .

Study 3: Antiparasitic Activity

A recent investigation into the antiparasitic properties revealed that specific derivatives of the compound showed IC50 values below 10 µM against T. brucei and T. cruzi. These findings indicate a potential pathway for developing new treatments for diseases such as Chagas disease and African sleeping sickness .

Data Table: Summary of Biological Activities

Activity Type Target/Pathway IC50 Value Reference
Neurotransmitter ModulationSerotonin ReceptorsLow µM
AntiviralHepatitis C Virus (HCV)Low µM
AntiparasiticTrypanosoma brucei<10 µM

Q & A

Q. What are the key synthetic routes for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving:

Cyclohexane ring functionalization : Introduction of the methylamino group via reductive amination or nucleophilic substitution, using catalysts like palladium or nickel .

Carboxylic acid formation : Oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃ under controlled pH (e.g., acidic conditions for stability) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

  • Temperature : Excessive heat during amination (>100°C) may lead to side reactions (e.g., over-alkylation).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may complicate purification .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methylamino protons appear as a singlet at δ 2.1–2.3 ppm; cyclohexane protons show multiplet splitting (δ 1.4–2.0 ppm) due to chair conformations .
    • ¹³C NMR : Carboxylic carbon at δ 175–180 ppm; quaternary carbons (cyclohexane) at δ 35–45 ppm .
  • IR : Strong O–H stretch (carboxylic acid) at 2500–3000 cm⁻¹; C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 248.1 (calculated) with fragmentation patterns confirming the methylamino-phenyl group .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodological approaches are used to assess its activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Competitive inhibition of cyclooxygenase-2 (COX-2) with Kᵢ = 0.8 µM, measured via fluorometric assays using celecoxib as a control .
    • Docking Simulations : AutoDock Vina predicts binding to the COX-2 active site (ΔG = -9.2 kcal/mol), driven by hydrogen bonds between the carboxylic acid and Arg120 .
  • Cellular Assays : Apoptosis induction in HeLa cells (IC₅₀ = 15 µM) via caspase-3 activation, quantified via flow cytometry .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-Response Validation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Structural Analogues : Compare activity of derivatives (e.g., 1-amino-4,4-difluoro analogues) to isolate pharmacophore contributions .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, adjusting for assay sensitivity and cell line variability .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: Why does the compound exhibit variable solubility in aqueous buffers?

Methodological Answer:

  • pH Dependency : Solubility increases from 0.1 mg/mL (pH 2) to 5 mg/mL (pH 8) due to deprotonation of the carboxylic acid group (pKa ≈ 4.2) .
  • Counterion Effects : Sodium salts (e.g., Na⁺) enhance solubility 10-fold compared to free acid forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
Reactant of Route 2
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid

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